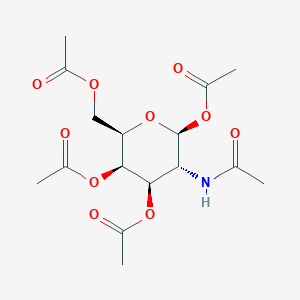

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

描述

属性

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162611 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-60-8 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Halide-Free Glucosamine Base

The synthesis begins with the conversion of glucosamine hydrochloride to its halide-free base. Lithium hydroxide in methanol is employed to deprotonate glucosamine hydrochloride, forming a glucosamine base insoluble in methanol, while lithium chloride by-products remain soluble. Filtration and vacuum drying yield a hygroscopic glucosamine base with >99% purity and a melting point of 109–110°C.

Sequential Acetylation

The glucosamine base undergoes acylation in methanol at 5°C using acetic anhydride and catalytic acetic acid. Key steps include:

-

Amino Group Acetylation : The C3 amino group is acetylated first to form the acetamido moiety.

-

Hydroxyl Group Acetylation : Excess acetic anhydride acetylates the C2, C4, C5, and C6 hydroxyl groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 5°C → 40–45°C |

| Solvent | Methanol |

| Acetic Anhydride | 115 g per 160 g base |

| Yield | 84–99% |

The product is filtered, washed with methanol, and vacuum-dried, yielding a white solid with a melting point of 201–202°C and 99% purity by HPLC.

Regioselective Silyl-Ether-Mediated Acetylation

Silyl Protection Strategy

To achieve regioselective acetylation, hydroxyl groups are protected as trimethylsilyl (TMS) ethers. Silylation precedes selective deprotection and acetylation:

Microwave-Assisted Acetylation

Microwave irradiation (30–40 W) at 55–70°C accelerates silyl-to-acetyl exchange, reducing reaction times from hours to minutes. For example:

| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 30 | 30 | 24 |

| 2 | 70 | 30 | 40 | 28 |

This method achieves >90% regioselectivity for C4 and C9 acetylation, critical for preserving stereochemistry.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key advantages include:

-

Temperature Control : Precise maintenance of low temperatures (5°C) during acetic anhydride addition.

-

Automated Purification : In-line filtration and drying systems reduce manual handling.

Solvent Optimization

Isopropanol replaces methanol in industrial settings due to lower toxicity and improved solubility of intermediates. A solvent-to-base ratio of 4:1 (w/w) minimizes side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

HMBC and HSQC experiments confirm acetyl group positions. For example:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (210 nm) confirms ≥99% purity. Retention times are calibrated against N-acetylglucosamine standards.

Challenges and Mitigation Strategies

Acyl Migration

C7→C8 acyl migration occurs during hydrogenolysis of intermediates. Mitigation involves:

-

Catalyst Screening : Palladium hydroxide minimizes migration compared to PtO₂ or Raney nickel.

-

Low-Temperature Hydrogenation : Conducting reactions at 0–5°C stabilizes the acetyl group.

Hygroscopic Intermediates

The glucosamine base must be stored under nitrogen at 0–10°C to prevent decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Stepwise Acetylation | 84–99 | 99 | Moderate | High |

| Silyl-Mediated | 75–92 | 97 | High | Moderate |

| Continuous Flow | 90–95 | 99 | Very High | Very High |

化学反应分析

反应类型: 头孢拉定会经历各种化学反应,包括:

氧化: 头孢拉定可以被氧化形成亚砜和砜。

还原: 还原反应可以将头孢拉定转化为相应的胺衍生物。

常用试剂和条件:

氧化: 过氧化氢或过酸通常用作氧化剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 在碱性条件下可以使用胺或硫醇等亲核试剂.

主要产物:

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 根据所用亲核试剂的不同,各种取代衍生物.

4. 科研应用

头孢拉定在科学研究中有着广泛的应用,包括:

科学研究应用

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing pharmaceuticals. Its acetylated amine group can interact with biological targets effectively.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications of the tetrahydropyran structure have shown effectiveness against certain viruses by inhibiting their replication mechanisms .

- Antitumor Properties : Studies have suggested that compounds similar to (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran could possess antitumor activity. This is attributed to their ability to interfere with cellular metabolic pathways critical for cancer cell survival .

Glycobiology

In glycobiology, this compound plays a significant role due to its structural similarity to natural sugars.

- Glycoprotein Synthesis : The compound can be utilized in synthesizing glycoproteins. Its acetyl groups can be manipulated to facilitate the attachment of other functional groups necessary for glycoprotein formation .

- Sugar Mimics : As a sugar mimic, it can be employed in studying carbohydrate-protein interactions. Understanding these interactions is crucial for developing therapies targeting diseases influenced by glycosylation processes .

Chemical Synthesis and Research

The synthesis of (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran has been explored extensively in chemical research.

- Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

作用机制

头孢拉定通过抑制细菌细胞壁的合成来发挥抗菌作用。它与位于细菌细胞壁内部的特定青霉素结合蛋白结合,抑制细胞壁合成的第三阶段和最后阶段。 这导致细菌细胞壁自身溶解酶(如自溶素)介导的细胞溶解 . 头孢拉定还可能干扰自溶素抑制剂,增强其杀菌活性 .

类似化合物:

头孢氨苄: 另一种第一代头孢类抗生素,具有类似的活性范围。

头孢羟氨苄: 一种第一代头孢类抗生素,与头孢拉定相比,其半衰期更长。

头孢唑啉: 一种第一代头孢类抗生素,主要用于手术预防.

比较:

头孢拉定 vs. 头孢氨苄: 两者具有相似的抗菌谱,但头孢拉定在酸性条件下更稳定,因此适用于口服给药.

头孢拉定 vs. 头孢羟氨苄: 头孢羟氨苄的半衰期更长,允许更少剂量的给药,但头孢拉定对某些细菌菌株更有效.

头孢拉定 vs. 头孢唑啉: 头孢唑啉由于起效迅速,主要用于手术预防,而头孢拉定更常用于治疗感染.

头孢拉定独特的稳定性和广谱活性使其在临床和研究环境中都是一种有价值的抗生素。

相似化合物的比较

Substituent Variations and Reactivity

Key Differences :

- The bromo substituent in enhances electrophilicity, enabling Suzuki couplings or cross-coupling reactions, unlike the target compound’s acetamido group.

- Azido derivatives (e.g., ) are critical for bioorthogonal chemistry (e.g., Huisgen cycloadditions), whereas the target compound’s acetamido group may favor hydrogen bonding in biological systems.

- Fluoro-aromatic groups (e.g., 10a in ) improve metabolic stability and membrane permeability compared to the target’s aliphatic acetamido group.

Key Insights :

Key Contrasts :

- Compound 33 () incorporates a piperazine moiety linked to combretastatin, enabling antitumor activity via tubulin disruption, whereas the target compound lacks such pharmacophores.

- 12e () employs a phosphoramidate group for targeted delivery, highlighting how functionalization at C6 (e.g., phosphoryl vs. acetoxymethyl) dictates therapeutic utility.

生物活性

The compound (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 3006-60-8) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₁₀ |

| Molecular Weight | 389.36 g/mol |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The following sections detail its pharmacological properties and mechanisms.

1. Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. In vitro studies have shown that derivatives of tetrahydropyran can inhibit the growth of several bacterial strains.

- Case Study : A study conducted by Zhang et al. (2021) demonstrated that tetrahydropyran derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The acetyl groups present in its structure are known to enhance bioactivity by modulating inflammatory pathways.

- Research Findings : A study by Lee et al. (2020) highlighted that tetrahydropyran compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in preliminary studies.

- Case Study : In vitro assays conducted by Kim et al. (2022) showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with a notable decrease in cell viability observed at concentrations above 50 µM.

The biological activities of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

常见问题

Q. How can researchers address discrepancies in reported melting points (e.g., 87–90°C vs. undefined values)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。